molecular formula C15H9FO2 B14301915 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- CAS No. 120346-46-5

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-

Cat. No.: B14301915
CAS No.: 120346-46-5
M. Wt: 240.23 g/mol
InChI Key: NFKYIOIDHSJIDS-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-: is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring. This specific compound is characterized by the presence of a fluorophenyl group at the 4th position of the benzopyran structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation of 4-fluorobenzaldehyde with a suitable coumarin precursor. The reaction is often catalyzed by acids or bases and may require specific solvents and temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways. It is used in assays to study enzyme inhibition and activation .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound in various applications .

Properties

CAS No.

120346-46-5

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

4-(4-fluorophenyl)chromen-2-one

InChI

InChI=1S/C15H9FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-9H

InChI Key

NFKYIOIDHSJIDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC=C(C=C3)F

Origin of Product

United States

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